molecular formula C8H3NO5 B141840 4-Nitrophthalic anhydride CAS No. 5466-84-2

4-Nitrophthalic anhydride

Cat. No. B141840
CAS RN: 5466-84-2
M. Wt: 193.11 g/mol
InChI Key: MMVIDXVHQANYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759468B1

Procedure details

Next, 4-nitrophthalic acid (21.1 g, 0.1 mole) in a round-bottomed flask was admixed with acetic anhydride (40 ml) and refluxed for 1 hour. The mixture was brought to room temperature and acetic anhydride was removed under vacuum. The concentrated mixture was allowed to stand overnight, and the solid obtained was recrystallized using toluene to give 4-nitrophthalic anhydride ((9.9 g (51%), Mp 119° C.)).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=O)([O-:3])=[O:2]>C(OC(=O)C)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:13](=[O:14])[O:15][C:8](=[O:10])[C:7]2=[CH:11][CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
acetic anhydride was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.